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Compound of Interest

Compound Name:
1-Methoxy-3-phenylamino-propan-

2-ol

CAS No.: 24152-71-4

Cat. No.: B1306237

Get Quote

The precise molecular weight of 1-Methoxy-3-(phenylamino)propan-2-ol is the fundamental

constant governing its stoichiometric application in epoxy-amine curing models and drug

scaffold synthesis.

Structural Specifications
The compound consists of a secondary alcohol core flanked by a phenylamino group and a

methoxy ether moiety. This bifunctional nature (amine and alcohol) allows for versatile

derivatization.
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Property Specification

IUPAC Name 1-Methoxy-3-(phenylamino)propan-2-ol

CAS Number 24152-71-4

Molecular Formula

SMILES COCC(O)CNC1=CC=CC=C1

Monoisotopic Mass 181.110279 Da

Average Molecular Weight 181.23 g/mol

Mass Spectrometry Profile
For identification in proteomic or synthetic mixtures, the molecular weight dictates the primary

ionization peaks.

[M+H]⁺ Peak: 182.24 Da (Protonated molecular ion in ESI+ mode).

[M+Na]⁺ Peak: 204.22 Da (Sodium adduct).

Elemental Composition Analysis:

Carbon: 66.27%

Hydrogen: 8.34%

Nitrogen: 7.73%

Oxygen: 17.66%

Part 2: Synthetic Pathways & Reaction Mechanics
The synthesis of 1-Methoxy-3-(phenylamino)propan-2-ol is a classic example of nucleophilic

epoxide ring-opening. This reaction is highly regioselective, governed by steric hindrance and

electronic effects.

The Reaction Mechanism
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The synthesis involves the nucleophilic attack of aniline (a primary aromatic amine) on glycidyl

methyl ether (2-(methoxymethyl)oxirane).

Regioselectivity: The aniline nitrogen attacks the terminal carbon (C3) of the epoxide ring,

which is less sterically hindered than the internal carbon (C2).

Kinetics: The reaction follows second-order kinetics (

character), accelerated by protic solvents or Lewis acid catalysts (e.g.,

) which activate the epoxide oxygen.

Figure 1: Synthetic Pathway and Mechanism

Reactants
Aniline + Glycidyl Methyl Ether

Transition State
Nucleophilic Attack at Terminal C

Heat / Catalyst Zwitterionic Intermediate
(Alkoxide/Ammonium)

Ring Opening Product
1-Methoxy-3-(phenylamino)propan-2-ol

Proton Transfer

Click to download full resolution via product page

Caption: Regioselective ring-opening of glycidyl methyl ether by aniline to form the target

-amino alcohol.

Experimental Protocol: Solvent-Free Synthesis
Note: This protocol is a self-validating system; the disappearance of the epoxide peak in

IR/NMR confirms completion.

Stoichiometry: Charge a reaction vessel with Aniline (1.0 equiv) and Glycidyl Methyl Ether

(1.1 equiv). The slight excess of epoxide ensures complete consumption of the amine.

Activation: Add 1.0 mol% of Calcium Triflate (

) or simply heat to 60°C if catalyst-free conditions are preferred (slower rate).

Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 7:3). The product is

more polar than aniline.

Workup: Dilute with Ethyl Acetate, wash with water to remove catalyst/excess epoxide.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Part 3: Analytical Validation & Quality Control[1]
Ensuring the integrity of the synthesized compound requires a multi-modal analytical approach.

The molecular weight is the primary checkpoint.

HPLC-MS Validation Workflow
This workflow ensures the compound matches the theoretical MW of 181.23 g/mol and is free

of regioisomeric impurities (attack at C2).

Figure 2: Analytical Characterization Workflow
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Crude Reaction Mixture
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Caption: Integrated analytical workflow for validating molecular weight and structural purity.
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NMR Interpretation Guide[1]
Protons at C2 (Methine): Look for a multiplet around

3.8–4.1 ppm.

Protons at C3 (Methylene adjacent to N): Distinct doublet of doublets around

3.0–3.3 ppm.

Methoxy Group: Sharp singlet at

3.35 ppm.

Aromatic Protons: Multiplets at

6.6–7.2 ppm (characteristic of the aniline ring).

Part 4: Applications in Drug Development[1]
-Blocker Structural Homology
The 1-Methoxy-3-(phenylamino)propan-2-ol scaffold shares significant structural homology with

the "linker" region of blockbuster

-adrenergic receptor antagonists (beta-blockers) like Carvedilol and Metoprolol.

Pharmacophore: The aryloxypropanolamine motif is essential for binding to the

-receptor.

Utility: This compound serves as a simplified "fragment" for binding affinity studies or as a

standard for identifying impurities in the synthesis of complex beta-blockers.

Epoxy-Amine Curing Model
In polymer science, this molecule is the "monoadduct" model for the reaction between epoxy

resins and amine hardeners.

Kinetic Studies: Researchers use the formation rate of this specific molecule to calculate

activation energies (
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) for industrial curing processes without the interference of polymer gelation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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